3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic Acid
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Overview
Description
“3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic Acid” is a chemical compound with the molecular formula C15H21NO4S and a molecular weight of 311.4 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic Acid” is represented by the formula C15H21NO4S . This indicates that the molecule is composed of 15 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic Acid” is a solid at room temperature . It has a predicted melting point of 197.24°C and a predicted boiling point of approximately 493.8°C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm3 and a predicted refractive index of 1.57 .Scientific Research Applications
Anticancer Potential
- Cinnamic acid derivatives, sharing a similar chemical backbone with 3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic Acid, have been extensively studied for their anticancer properties. Their structural flexibility allows for multiple reactive sites, making them suitable for modifications aimed at enhancing antitumor efficacy. Recent decades have seen significant attention towards understanding and utilizing these compounds as synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Neuroprotective Effects
- Azepane-based motifs, which are closely related to the core structure of 3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic Acid, have shown a broad range of pharmacological properties, including potential anti-Alzheimer's and neuroprotective effects. The diversity and therapeutic potential of azepane-containing compounds highlight the importance of further research in this area (Zha et al., 2019).
Antioxidant and Anti-inflammatory Properties
- Phenolic acids, including cinnamic acid derivatives, possess significant antioxidant and anti-inflammatory activities. Their chemical structure, which allows for a variety of modifications, plays a crucial role in their biological effects. These compounds have been shown to exhibit protective effects against oxidative stress and inflammation, suggesting their potential use in preventing and treating diseases associated with these processes (Naveed et al., 2018).
Pharmacological Significance of Azepane Derivatives
- The structural diversity of azepane-based compounds has been utilized in the discovery of new therapeutic agents. These compounds have demonstrated a variety of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making them a focus of medicinal chemistry research. Azepane derivatives present a promising area for the development of novel drugs with improved efficacy and reduced toxicity (Kaur, Garg, Malhi, & Sohal, 2021).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c17-15(18)10-7-13-5-8-14(9-6-13)21(19,20)16-11-3-1-2-4-12-16/h5-6,8-9H,1-4,7,10-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYFXXZHIBXOBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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